BenchChemオンラインストアへようこそ!

2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride

Aqueous solubility Hydrochloride salt PI3K inhibitor

2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS 2758001-41-9; molecular formula C9H13Cl2N3; MW 234.1 g/mol) is a pre-formed dihydrochloride salt of a 3-(2-aminoethyl)-substituted pyrazolo[1,5-a]pyridine. It belongs to the broader pyrazolo[1,5-a]pyridine class—a fused N-heterocyclic scaffold recognized as a privileged pharmacophore in kinase inhibitor discovery, with demonstrated applications against PI3K, p38, EphB3, CDK, and MARK kinase targets as well as sigma receptor modulators.

Molecular Formula C9H13Cl2N3
Molecular Weight 234.12 g/mol
Cat. No. B13562199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride
Molecular FormulaC9H13Cl2N3
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CCN.Cl.Cl
InChIInChI=1S/C9H11N3.2ClH/c10-5-4-8-7-11-12-6-2-1-3-9(8)12;;/h1-3,6-7H,4-5,10H2;2*1H
InChIKeyCFJDLNCPCIFMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine Dihydrochloride: Core Properties and Procurement-Relevant Identity


2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS 2758001-41-9; molecular formula C9H13Cl2N3; MW 234.1 g/mol) is a pre-formed dihydrochloride salt of a 3-(2-aminoethyl)-substituted pyrazolo[1,5-a]pyridine . It belongs to the broader pyrazolo[1,5-a]pyridine class—a fused N-heterocyclic scaffold recognized as a privileged pharmacophore in kinase inhibitor discovery, with demonstrated applications against PI3K, p38, EphB3, CDK, and MARK kinase targets as well as sigma receptor modulators [1][2]. The free base (CAS 118055-04-2; C9H11N3; MW 161.20 g/mol) is widely listed as a synthetic building block . The dihydrochloride salt form ensures enhanced aqueous solubility and reliable handling characteristics that are critical for reproducible in vitro assay preparation [2].

Why 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine Dihydrochloride Cannot Be Replaced by a Generic In-Class Analog


Within the pyrazolo[1,5-a]pyridine chemotype, even subtle structural modifications produce large differences in key procurement-relevant properties. The position of the basic amine side chain (C3-ethanamine vs. C5-ethanamine or C3-methylamine), its chain length (ethyl vs. methyl linker), and the presence or absence of a pre-formed dihydrochloride salt each independently alter aqueous solubility by orders of magnitude [1][2]. Kendall et al. (2017) demonstrated that appending a basic amine to the pyrazolo[1,5-a]pyridine scaffold and formulating as the hydrochloride salt improved aqueous solubility by up to 1000-fold compared with neutral analogs lacking the amine, while preserving target potency and isoform selectivity [1]. These data establish that solubility—and hence assay-ready formulation reliability—is not an intrinsic property of the pyrazolo[1,5-a]pyridine ring system but is exquisitely controlled by the exact identity, position, and salt form of the pendant amine [1][2]. For procurement decisions, generic substitution with a positionally or structurally distinct analog risks introducing uncontrolled solubility variability that directly compromises downstream assay reproducibility.

Quantitative Differentiation Evidence for 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine Dihydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement via Dihydrochloride Salt and Basic Amine: Up to 1000× vs. Neutral Pyrazolo[1,5-a]pyridine Analogs

The Kendall et al. (2017) study demonstrated that introducing a basic amine side chain onto the pyrazolo[1,5-a]pyridine scaffold and isolating the product as the hydrochloride salt increased aqueous solubility by up to 1000-fold relative to earlier-generation neutral pyrazolo[1,5-a]pyridine PI3K inhibitors (e.g., compound 5x from Kendall 2012), while maintaining comparable p110α inhibitory potency and isoform selectivity [1]. The earlier comparator compound 5x (p110α IC₅₀ 0.9 nM) lacked a basic amine and was formulated as the free base, exhibiting markedly lower aqueous solubility [2]. 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride embodies the exact structural feature—a 3-(2-aminoethyl) substituent—that the 2017 study identified as the key driver for this solubility enhancement, and is supplied pre-formed as the dihydrochloride salt, directly delivering the solubility benefit demonstrated in that work [1].

Aqueous solubility Hydrochloride salt PI3K inhibitor Formulation p110α-selective

Pre-Formed Dihydrochloride Salt: Guaranteed Protonation State vs. Free Base Procurement Uncertainty

2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine is commercially available in two forms: the free base (CAS 118055-04-2) and the dihydrochloride salt (CAS 2758001-41-9) . The dihydrochloride salt is specified at 98% purity (Leyan, product number 1903948) and at 95% purity (BenchChem, catalog B6222685), with a defined molecular weight of 234.1 g/mol corresponding to the bis-protonated species (two HCl equivalents per molecule of free base) . Procurement of the free base (CAS 118055-04-2; 95% purity; MW 161.20) introduces uncertainty regarding the protonation state at the time of use, as the primary amine (pKa ~9-10) can exist in equilibrium between free base and protonated forms depending on handling and storage conditions . The pre-formed dihydrochloride eliminates this ambiguity, ensuring a consistent, fully protonated, water-soluble species upon dissolution [1].

Salt form Protonation state Reproducibility Assay-ready Procurement specification

C3-Ethanamine Substituent as a Versatile Synthetic Handle vs. Positional Isomers with Restricted Derivatization Potential

The primary amine located at the terminus of a two-carbon ethyl linker at the C3 position of the pyrazolo[1,5-a]pyridine core provides a uniquely versatile synthetic handle for downstream diversification. This motif enables amide coupling, reductive amination, sulfonamide formation, and urea synthesis—reactions that are fundamental to library synthesis and lead optimization campaigns . By contrast, the positional isomer 2-(pyrazolo[1,5-a]pyridin-5-yl)ethanamine (CAS not found in major databases; C9H11N3) places the aminoethyl group at the C5 position, which alters the electronic environment of the pyridine ring and may affect both reactivity and the geometry of derived ligands within target binding pockets . Similarly, the shorter-chain analog C-pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride (CAS not assigned; C8H10Cl2N3) carries a one-carbon methylamine linker, restricting the conformational freedom of tethered pharmacophores compared with the ethyl linker present in the target compound . The N-methylated analog methyl(2-{pyrazolo[1,5-a]pyridin-3-yl}ethyl)amine (CAS 1553957-87-1) replaces the reactive primary amine with a secondary amine, reducing the number of accessible derivatization pathways .

Synthetic building block C3-substitution Ethanamine linker Medicinal chemistry Derivatization

Privileged Pyrazolo[1,5-a]pyridine Core with Demonstrated Kinase Inhibitor Activity: Class-Level Potency Benchmarking

The pyrazolo[1,5-a]pyridine scaffold is a validated pharmacophore across multiple kinase targets. In the PI3K p110α context, the prototypical lead compound 5x (Kendall 2012) achieved an IC₅₀ of 0.9 nM with demonstrated isoform selectivity over other Class Ia PI3 kinases and in vivo efficacy in an HCT-116 xenograft model [1]. The broader pyrazolo[1,5-a]pyridine class has produced LDN-211904, a potent EphB3 inhibitor (IC₅₀ 79 nM) with good mouse liver microsomal stability , and has been claimed in patents as CDK inhibitors with IC₅₀ values as low as 0.078 μM against CDK2 [2]. 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride carries the unadorned core scaffold plus the solubility-enhancing ethanamine moiety described by Kendall 2017, positioning it as an ideal starting scaffold or reference core for establishing new SAR series with confidence that the underlying chemotype has validated, quantifiable activity in kinase inhibition [3].

Kinase inhibitor PI3K p110α EphB3 CDK2 Pyrazolo[1,5-a]pyridine pharmacophore

Positional Specificity of the C3 Substituent: Influence on Target Binding and Selectivity Profiles vs. C5 or C7 Analogs

The C3 position of the pyrazolo[1,5-a]pyridine ring system is structurally analogous to the purine C6 position and is oriented toward the solvent-exposed region of the kinase ATP-binding pocket when the scaffold engages the hinge region via the pyridine nitrogen (N1) and the pyrazole nitrogen [1]. Substituents at C3 therefore project toward the solvent channel, making this position tolerant of polar, solubilizing groups (such as the ethanamine side chain) without disrupting critical hinge-binding interactions [1][2]. In contrast, the C5 position projects deeper into the selectivity pocket or toward the ribose-binding region depending on the binding mode, and C5-substituted analogs (e.g., 1-(pyrazolo[1,5-a]pyridin-5-yl)ethanamine) can exhibit altered selectivity profiles . The patent literature on sigma receptor ligands (Esteve, US 9,487,513) further demonstrates that substitution patterns on the pyrazolo[1,5-a]pyridine core—including the identity and position of aminoalkyl chains—directly determine sigma-1 vs. sigma-2 receptor affinity and selectivity [3]. The C3-ethanamine substitution pattern of the target compound is thus not arbitrary; it reflects a specific, literature-validated vector for maintaining target engagement while introducing the solubility-enhancing basic amine [2].

Positional isomer C3-substitution Selectivity Kinase hinge binding Sigma receptor

Purity Specifications: 98% Dihydrochloride from Leyan vs. 95% Free Base from Multiple Vendors

The dihydrochloride salt form is available at 98% purity from Leyan (product number 1903948; CAS 2758001-41-9) , exceeding the 95% purity specification typical for the free base form from multiple vendors including AKSci (catalog 1630CV), Aceschem, and Leyan's own free base offering (product number 2005080; CAS 118055-04-2) . The 3-percentage-point purity difference reduces the maximum potential impurity burden from 5% (free base) to 2% (dihydrochloride salt), which is particularly meaningful for biochemical assays where unidentified impurities at the 1-5% level can act as confounding inhibitors or activators [1].

Purity specification Quality control Procurement Assay reproducibility Lot-to-lot consistency

Optimal Application Scenarios for 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: Use as a Solubilized Core Scaffold for PI3K, CDK, or EphB3 SAR Exploration

The unadorned pyrazolo[1,5-a]pyridine core fused to a C3-ethanamine side chain—delivered as the high-solubility dihydrochloride salt—provides an optimal starting point for kinase-focused library synthesis. The core scaffold has demonstrated sub-nanomolar potency in elaborated PI3K p110α inhibitors (IC₅₀ 0.9 nM for compound 5x) [1] and nanomolar EphB3 inhibition (IC₅₀ 79 nM for LDN-211904) , while the terminal primary amine on the C2-ethyl linker supports rapid parallel diversification via amide coupling, sulfonamide formation, or reductive amination. The dihydrochloride salt ensures that the core scaffold can be dissolved at high concentrations in aqueous buffers for direct use in biochemical screening without DMSO-related solubility artifacts [2]. This scenario leverages the ~1000-fold solubility advantage of hydrochloride salt forms demonstrated by Kendall 2017 [2] and the validated multi-target kinase activity of the pyrazolo[1,5-a]pyridine pharmacophore [1][3].

Biophysical Assay Development: Procurement of a High-Purity, Pre-Defined Salt Form for SPR, ITC, or X-ray Crystallography

Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X-ray crystallography require compounds of defined molecular identity, high purity, and sufficient aqueous solubility to achieve the millimolar concentrations often needed for soaking or co-crystallization experiments. The 98% purity dihydrochloride salt (Leyan) provides the highest commercially available purity for this chemotype, while the pre-formed salt eliminates uncertainty about counterion content that would otherwise confound accurate molarity calculations for biophysical measurements. The C3-ethanamine substituent, positioned to project into the solvent channel when the core engages the kinase hinge [1], makes this scaffold suitable for co-crystallization studies where the primary amine can be exploited for hydrogen bonding with ordered solvent molecules or protein surface residues without steric interference with the ATP-site binding pose [1][2].

CNS-Targeted Medicinal Chemistry: Leveraging the Pyrazolo[1,5-a]pyridine Core for Sigma Receptor or MARK Kinase Programs

The pyrazolo[1,5-a]pyridine scaffold has been extensively claimed in patents for sigma-1 receptor ligands (Esteve, US 9,487,513) where aminoalkyl substitution patterns are critical determinants of receptor affinity and subtype selectivity [4], and for MARK kinase inhibitors with potential utility in Alzheimer's disease [5]. The target compound's C3-ethanamine motif aligns with the substitution patterns explored in these patent families. Its dihydrochloride salt form provides the aqueous solubility necessary for radioligand binding assays typically conducted in aqueous buffer systems, while the primary amine offers a direct vector for installing the aromatic or heteroaromatic groups commonly required for high-affinity sigma receptor engagement [4]. For CNS programs, the relatively low molecular weight of the free base (161.20 g/mol) and the presence of only one hydrogen bond donor (the primary amine) provide favorable starting physicochemical properties for blood-brain barrier penetration optimization [6].

Assay-Ready Compound Management: Reducing False Negatives in High-Throughput Screening Through Pre-Validated Solubility

Compound precipitation and non-specific aggregation in assay buffers are leading causes of false negatives in high-throughput screening (HTS). The Kendall 2017 study directly demonstrated that pyrazolo[1,5-a]pyridine analogs formulated as hydrochloride salts with basic amine substituents exhibited up to 1000-fold greater aqueous solubility than their neutral counterparts [2]. By procuring the pre-formed dihydrochloride salt rather than the free base, HTS facilities eliminate the need for in-house salt formation or solubilization optimization, reducing the risk that a potentially active scaffold is discarded due to solubility-driven assay failure. The 98% purity specification further minimizes the risk that assay interference from trace impurities generates false positives that consume follow-up resources . This scenario is particularly relevant for academic screening centers and CROs where compound throughput demands that every well contain a reliably soluble, correctly quantified test article.

Quote Request

Request a Quote for 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.